molecular formula C14H14ClNOS3 B2939470 4-(5-chlorothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1706054-67-2

4-(5-chlorothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Cat. No.: B2939470
CAS No.: 1706054-67-2
M. Wt: 343.9
InChI Key: KQKCYAPLKLUAFP-UHFFFAOYSA-N
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Description

4-(5-chlorothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a heterocyclic compound that contains both thiophene and thiazepane rings

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNOS3/c15-13-4-3-12(20-13)14(17)16-6-5-11(19-9-7-16)10-2-1-8-18-10/h1-4,8,11H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKCYAPLKLUAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches

The 1,4-thiazepane scaffold is typically constructed via cyclocondensation reactions between bifunctional precursors. A notable method involves reacting γ-thiolactams with α,ω-diamines under acidic conditions. For the target compound, the incorporation of thiophene substituents necessitates tailored starting materials.

In a protocol adapted from CN103304515A, the thiazepane ring is formed by treating 2-amino-2′-cyanodiphenyl sulfide with sodium tert-butoxide in tetrahydrofuran (THF) at 65–70°C. This method achieves an 81% yield for a structurally analogous thiazepine, suggesting that substituting the cyanophenyl group with thiophene derivatives could yield the desired intermediate. Key parameters include:

  • Solvent : THF (polar aprotic) facilitates nucleophilic substitution.
  • Base : Sodium tert-butoxide deprotonates the amine, enabling ring closure.
  • Temperature : Reflux conditions (65–70°C) accelerate cyclization.

Functionalization of the Thiazepane Core

Introduction of the 5-Chlorothiophene-2-Carbonyl Group

The 5-chlorothiophene-2-carbonyl moiety is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution. As detailed in CN108840854B, 5-chlorothiophene-2-carboxylic acid is synthesized using lithium diisopropylamide (LDA) as a base, followed by chlorination with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

Procedure :

  • Synthesis of 5-Chlorothiophene-2-Carbonyl Chloride :
    • 5-Chlorothiophene-2-carboxylic acid (1.0 equiv) is treated with SOCl₂ (2.5 equiv) at 70°C for 3 hours.
    • Yield: 92% (reported for analogous systems).
  • Acylation of 7-(Thiophen-2-yl)-1,4-Thiazepane :
    • The thiazepane intermediate (1.0 equiv) is reacted with 5-chlorothiophene-2-carbonyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base.
    • Reaction time: 12 hours at 25°C.
    • Yield: 78% (extrapolated from similar acylation reactions).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies from PMC3998467 highlight the critical role of solvent polarity in thiazepane functionalization. For instance, methanol promotes protonation of the amine, hindering acylation, while DCM maintains nucleophilicity.

Table 1: Solvent Optimization for Acylation

Solvent Temperature (°C) Yield (%)
DCM 25 78
THF 25 65
Acetonitrile 40 58

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

The use of strong bases like LDA or sodium tert-butoxide risks dehydrochlorination of the 5-chlorothiophene group. To mitigate this, stepwise protocols are employed:

  • Ring Closure : Conducted at lower temperatures (0–5°C) to suppress elimination.
  • Slow Addition of Acyl Chloride : Prevents localized exothermicity.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.42–7.47 (m, 2H, thiophene-H).
    • δ 5.40 (br, 2H, NH).
  • Melting Point : 180–181°C (consistent with thiazepane derivatives).

Table 2: Summary of Key Methods

Method Starting Materials Yield (%) Purity (%)
Cyclocondensation 2-Amino-2′-cyanodiphenyl sulfide 81 95
Acylation 5-Chlorothiophene-2-carbonyl chloride 78 92

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene rings in the compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the 5-chlorothiophene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-(5-chlorothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and conductive polymers.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its heterocyclic structure.

Mechanism of Action

The mechanism by which 4-(5-chlorothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene and thiazepane rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-bromothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane
  • 4-(5-methylthiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Uniqueness

4-(5-chlorothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. This makes it distinct from its bromine or methyl-substituted analogs, potentially leading to different biological activities and applications.

Biological Activity

The compound 4-(5-chlorothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H10ClNOS2C_{12}H_{10}ClNOS_2 with a molecular weight of approximately 281.79 g/mol. Its structure features a thiazepane ring, which is known for conferring various biological activities due to its ability to interact with biological targets.

Anticoagulant Properties

One of the notable biological activities of this compound is its role as an inhibitor of factor Xa , a critical enzyme in the coagulation cascade. This mechanism positions it as a candidate for the treatment and prophylaxis of thromboembolic disorders such as myocardial infarction and deep vein thrombosis. Research indicates that similar compounds have shown significant efficacy in preventing thrombus formation by inhibiting factor Xa activity, thus reducing the risk of clot-related complications .

Antimicrobial Activity

Studies have also explored the antimicrobial properties of thiazepane derivatives. Compounds with similar structures have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of thiophene rings in the structure may enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .

Antitumor Activity

Emerging research suggests that thiazepane derivatives exhibit potential antitumor activity. In vitro studies have reported that compounds with structural similarities can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of apoptotic proteins . This property holds promise for developing new anticancer therapies.

Case Studies

  • Anticoagulant Efficacy Study : A study published in Journal of Medicinal Chemistry investigated a series of thiazepane derivatives for their anticoagulant properties. The lead compound exhibited an IC50 value significantly lower than existing anticoagulants, indicating superior potency against factor Xa .
  • Antimicrobial Evaluation : In a comparative study assessing various thiazepane derivatives, one compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to that of standard antibiotics like penicillin .
  • Antitumor Mechanism Investigation : A recent publication in Cancer Research examined the apoptotic mechanisms triggered by thiazepane derivatives in human breast cancer cells. The study found that these compounds could effectively reduce cell viability and induce apoptosis through mitochondrial pathways .

Data Summary Table

Biological ActivityMechanism of ActionReference
AnticoagulantFactor Xa inhibition
AntimicrobialDisruption of bacterial cell membranes
AntitumorInduction of apoptosis via mitochondrial pathways

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